molecular formula C12H20O5 B7839034 6-Deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranoside

6-Deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranoside

Cat. No. B7839034
M. Wt: 244.28 g/mol
InChI Key: FBWQLTARTKWGMT-AZGGWRLDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranoside is a useful research compound. Its molecular formula is C12H20O5 and its molecular weight is 244.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-Deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranoside involves the protection of the hydroxyl groups on the galactose ring, followed by the removal of the 6-hydroxyl group. The isopropylidene group is then introduced, followed by deprotection of the remaining hydroxyl groups.

Starting Materials
D-galactose, Acetone, Hydrochloric acid, Sodium bicarbonate, Isopropyl alcohol, Methanol, Acetic anhydride, Sodium methoxide

Reaction
Protection of hydroxyl groups with acetone and hydrochloric acid, Removal of 6-hydroxyl group with sodium bicarbonate, Introduction of isopropylidene group with isopropyl alcohol and hydrochloric acid, Deprotection of remaining hydroxyl groups with methanol and sodium methoxide, Acetylation of the free hydroxyl groups with acetic anhydride

properties

IUPAC Name

(1R,6R,9S)-4,4,8,11,11-pentamethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-6-7-8(15-11(2,3)14-7)9-10(13-6)17-12(4,5)16-9/h6-10H,1-5H3/t6?,7-,8+,9?,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWQLTARTKWGMT-AZGGWRLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(O1)OC(O3)(C)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1[C@H]2[C@H](C3[C@H](O1)OC(O3)(C)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Deoxy-1,2:3,4-di-O-isopropylidene-alpha-D-galactopyranoside

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